![molecular formula C9H9NO2S B1346472 ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate CAS No. 46193-76-4](/img/structure/B1346472.png)

ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate

Vue d'ensemble

Description

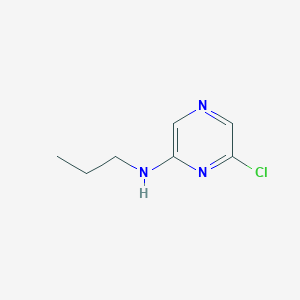

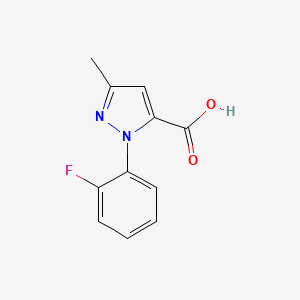

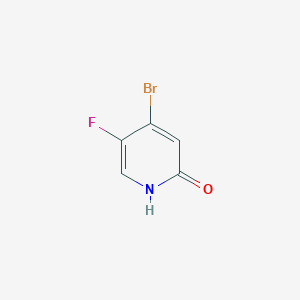

Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate is a chemical compound that belongs to the class of organic compounds known as heterocycles. The structure of this compound includes a thieno[3,2-b]pyrrole core, which is a fused ring system combining a thiophene ring and a pyrrole ring, with a carboxylate group attached to the ethyl ester at the 5-position.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves starting materials that are functionalized pyrrole derivatives. For instance, ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate has been used as a starting material to synthesize new pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and related heterocycles . Additionally, the synthesis of ethyl 4,6-dimethyl-3-(pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate, a key intermediate, was achieved through the interaction of a thienopyridine amino ester with 2,5-dimethoxytetrahydrofuran in an acidic medium .

Molecular Structure Analysis

The molecular structure and properties of similar ethyl pyrrole-2-carboxylate derivatives have been characterized using various spectroscopic methods and quantum chemical calculations. For example, ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate was studied using NMR, UV-Vis, FT-IR, and Mass spectroscopy, along with DFT calculations . These studies provide insights into the electronic transitions, vibrational modes, and molecular interactions within the molecule.

Chemical Reactions Analysis

The reactivity of such compounds can be influenced by the presence of functional groups that facilitate various chemical reactions. For instance, the condensation of ethyl-4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate with different hydrazides leads to the formation of hydrazide-hydrazone derivatives . These reactions are typically exothermic and spontaneous at room temperature, indicating favorable thermodynamics for the formation of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl pyrrole-2-carboxylate derivatives are often determined by their molecular structure. The presence of hydrogen bonding, as indicated by vibrational analysis and AIM theory, suggests that these compounds can form dimers in the solid state . The binding energy of these intermolecular interactions and the nature of the hydrogen bonds can be quantified using topological parameters. Additionally, the electrophilicity index indicates the molecule's ability to act as an electrophile, while local reactivity descriptors such as Fukui functions and softness can identify reactive sites within the molecule .

Applications De Recherche Scientifique

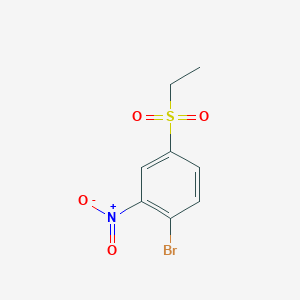

Synthesis of Isomeric Haloethylthienopyrroles

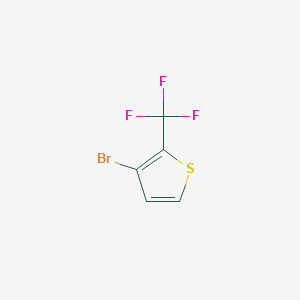

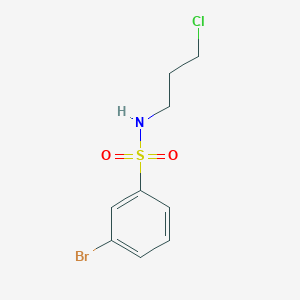

The preparation of ethyl 4-(2-bromoethyl)thieno[2,3-b]pyrrole-5-carboxylate is significant in organic chemistry, particularly in synthesizing haloethylthienopyrroles. These compounds are crucial for further chemical reactions and potential pharmaceutical applications (Gálvez & Garcia, 1984).

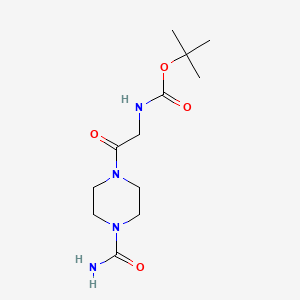

Development of 4H-Thieno[3,2-b]pyrrole-5-Carbohydrazides and Derivatives

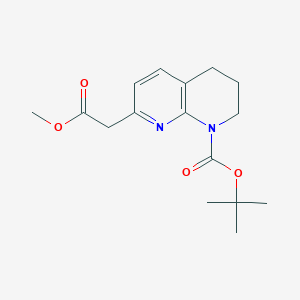

Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate serves as a precursor in the formation of carbohydrazides and their derivatives. These derivatives have potential in various chemical syntheses and may offer insights into developing new compounds with diverse applications (Torosyan et al., 2020).

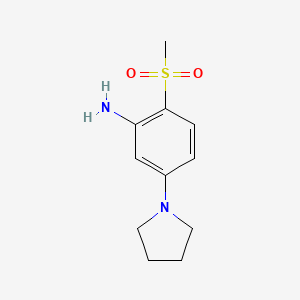

Synthesis of Novel 4H-Thieno[3,2-b]pyrrole-5-Carboxamides

This compound acts as a foundational element in creating a series of N-substituted 4H-thieno[3,2-b]pyrrole-5-carboxylic acids. These acids and their derivatives are important for advancing research in heterocyclic chemistry, a field critical for drug discovery and material science (Torosyan et al., 2018).

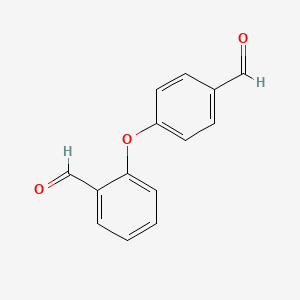

Role

in Fused Heterocyclic Compounds SynthesisEthyl 4H-thieno[3,2-b]pyrrole-5-carboxylate is used in the synthesis of novel classes of compounds, including thio- and furan-fused heterocycles. These compounds are significant in material science and pharmaceutical chemistry, offering new avenues for the development of advanced materials and drugs (Ergun et al., 2014).

Self-Condensation and Formation of Bis(thienopyrrolyl)methanes

Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate is used to obtain N-substituted (4H-thieno[3,2-b]pyrrol-5-yl)methanols, which undergo self-condensation. This process leads to the production of bis(4H-thieno[3,2-b]-pyrrol-5-yl)methanes, contributing to the field of organic synthesis and polymer science (Torosyan et al., 2018).

Exploring Regioselective Acylation

The compound is instrumental in studying the effects of different catalysts and solvents on the regioselective acylation process. This research is vital for understanding how to control chemical reactions, which is crucial in synthesizing specific compounds with desired properties (Yarovenko et al., 2003).

Development of Combinatorial Libraries

The synthesis of combinatorial libraries containing 4H-thieno[3,2-b]pyrrole is another significant application. These libraries are a cornerstone in drug discovery, allowing for the rapid screening and identification of potential therapeutic compounds (Ilyin et al., 2007).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c1-2-12-9(11)7-5-8-6(10-7)3-4-13-8/h3-5,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLUDZFMRKHHPGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80303309 | |

| Record name | ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate | |

CAS RN |

46193-76-4 | |

| Record name | 46193-76-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157804 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.